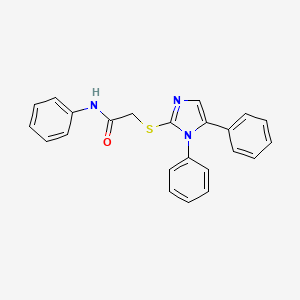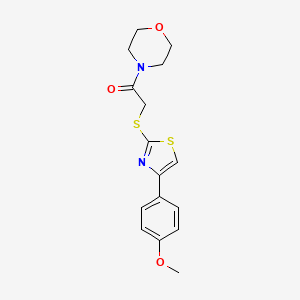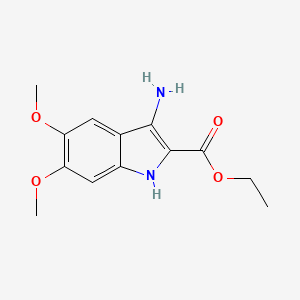![molecular formula C12H15NO3 B2429787 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide CAS No. 2097926-12-8](/img/structure/B2429787.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide: is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound features a unique structure combining a furan ring with a cyclohexene moiety, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide typically involves the following steps:
Formation of the Cyclohexene Moiety: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Hydroxylation: The cyclohexene ring undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Furan Ring Formation: The furan ring is synthesized separately through a cyclization reaction involving a suitable precursor.
Amide Bond Formation: The final step involves coupling the hydroxylated cyclohexene moiety with the furan ring through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Introduction of halogenated or nitrated furan derivatives.
科学的研究の応用
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide
- N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide
Uniqueness
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide is unique due to its specific combination of a hydroxylated cyclohexene moiety and a furan ring. This structural arrangement imparts distinct chemical properties and biological activities, differentiating it from other similar compounds.
特性
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(10-4-7-16-8-10)13-9-12(15)5-2-1-3-6-12/h2,4-5,7-8,15H,1,3,6,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFDPXUCXBUIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2429707.png)
![(3-Methylisoxazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2429709.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/new.no-structure.jpg)
![2-Methyl-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2429719.png)


![methyl 4-(2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2429723.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2429724.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide](/img/structure/B2429727.png)
